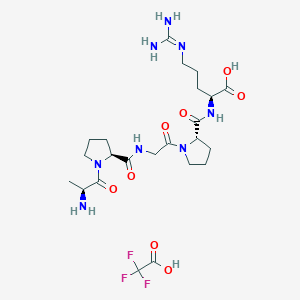

Enterostatin(human,mouse,rat) (TFA)

Beschreibung

BenchChem offers high-quality Enterostatin(human,mouse,rat) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enterostatin(human,mouse,rat) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C23H37F3N8O8 |

|---|---|

Molekulargewicht |

610.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H36N8O6.C2HF3O2/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24;3-2(4,5)1(6)7/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25);(H,6,7)/t12-,13-,14-,15-;/m0./s1 |

InChI-Schlüssel |

HMDSUZSIJATJAB-WFGXUCIJSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Enterostatin: A Comprehensive Guide to its Mechanism of Action in the Regulation of Fat Intake

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the gastrointestinal proenzyme procolipase, has emerged as a key physiological regulator of fat intake. Its production in the gut is directly stimulated by the presence of dietary fats, creating a potent and specific feedback loop that signals satiety for this macronutrient.[1] This guide provides an in-depth exploration of the dual-action mechanism of enterostatin, encompassing both its peripheral and central nervous system pathways. We will dissect its molecular interactions, including its binding to the F1-ATPase β-subunit and its complex interplay with opioidergic, cholecystokinin (CCK), and central melanocortin systems.[2][3][4] Furthermore, this whitepaper offers detailed experimental protocols for investigating enterostatin's effects in vivo and in vitro, summarizes key quantitative data, and provides authoritative grounding through comprehensive references to support future research and therapeutic development.

Introduction to Enterostatin: A Natural Brake on Fat Consumption

Enterostatin is a pentapeptide (Val-Pro-Asp-Pro-Arg in most mammals) that is cleaved from its precursor, procolipase, during the process of fat digestion in the small intestine.[5][6] Procolipase is secreted by the pancreas and is essential for the function of pancreatic lipase, the primary enzyme for digesting dietary triglycerides.[7] The release of procolipase, and consequently the generation of enterostatin, is upregulated by the consumption of high-fat diets, establishing enterostatin as a direct physiological sensor and regulator of fat ingestion.[1][8] Once generated in the gastrointestinal lumen, enterostatin appears in the lymph and circulation, enabling it to exert its effects through both local and systemic pathways.[1][9] Its primary and most studied function is the selective inhibition of fat intake, an effect demonstrated across multiple species.[1][6]

The Dual-Action Mechanism of Enterostatin

Enterostatin's regulatory effects are not confined to a single location but are the result of a coordinated effort between the gut and the brain. It operates through two distinct but interconnected arms: a peripheral mechanism originating in the gut and a central mechanism involving key brain circuits that control appetite and reward.

Peripheral Mechanisms: The Gut-Brain Axis

The initial action of enterostatin occurs in the upper gastrointestinal tract. From here, it initiates a signal that travels to the brain primarily via the afferent vagus nerve.[1][10] This neural pathway is a critical communication link between the gut and the central nervous system. Studies have shown that vagotomy (severing of the vagus nerve) completely abolishes the food intake-suppressing effects of peripherally administered enterostatin, confirming the essential role of this nerve in mediating its peripheral signal.[10]

A crucial aspect of enterostatin's peripheral action is its dependence on the cholecystokinin A (CCK-A) receptor pathway.[11] While enterostatin itself does not bind to CCK-A receptors, its ability to reduce fat intake is absent in rats that genetically lack these receptors (OLETF rats) and is blocked by the administration of a CCK-A receptor antagonist.[12][3] This indicates that enterostatin's signal requires a functional, downstream CCK system to be relayed effectively, suggesting a synergistic or permissive interaction between these two gut-derived satiety signals.[3][11]

Central Mechanisms: Targeting Appetite and Reward Centers

Enterostatin can also cross the blood-brain barrier, albeit at low levels, and is produced within specific brain regions, allowing it to act directly on central neural circuits.[13][14] Key areas mediating its effects include the paraventricular nucleus (PVN) of the hypothalamus and the amygdala, a region involved in emotional and motivational processing.[13][15] Central administration of enterostatin potently and selectively reduces fat intake, indicating a direct brain-mediated mechanism.[6][16] This central action involves the modulation of several critical neurotransmitter systems:

-

Opioidergic System: Enterostatin appears to counteract the rewarding aspects of fat consumption by inhibiting μ-opioid pathways.[2][7]

-

Serotonergic System: The anorectic effect in the amygdala is dependent on serotonin, specifically requiring functional 5-HT1B receptors.[17]

-

Melanocortin System: Enterostatin modulates the central melanocortin system, a master regulator of energy balance. It decreases the expression of the potent orexigenic (appetite-stimulating) peptide, Agouti-related peptide (AgRP), while activating anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons.[4][8]

Molecular Targets and Signaling Cascades

The specificity of enterostatin's action is rooted in its interaction with distinct molecular targets in both peripheral and central tissues.

The F1-ATPase β-subunit: A Putative Receptor

A significant breakthrough in understanding enterostatin's mechanism was the identification of the β-subunit of F1F0-ATP synthase (F1-ATPase) as a high-affinity binding protein and putative receptor.[2][18][19] This protein is famously known for its role in mitochondrial ATP production, but it is also found on the plasma membrane of various cells, including neurons, where it can function as a receptor.[19]

Binding studies have demonstrated a direct interaction between enterostatin and the purified F1-ATPase β-subunit with a dissociation constant (Kd) in the nanomolar range (~150-170 nM).[2][19] This interaction is thought to be a key step in initiating the intracellular signaling cascade that ultimately leads to a reduction in fat appetite. In insulin-producing cells, this binding has been shown to perturb ATP synthesis and increase thermogenesis, suggesting enterostatin has broader metabolic effects beyond appetite regulation.[20]

Interaction with Opioidergic Pathways

The regulation of palatable food intake, particularly high-fat food, is strongly linked to the brain's endogenous opioid system, which mediates feelings of pleasure and reward. Enterostatin acts as a functional antagonist to this system. It directly competes with β-casomorphin, a milk-derived opioid peptide that stimulates fat intake.[2][7] This competitive interaction has been demonstrated at the level of the F1-ATPase β-subunit and on crude brain membranes.[2] At effective doses, enterostatin's inhibitory effect on fat intake can be completely neutralized by the co-administration of β-casomorphin, highlighting the critical role of the opioid pathway in its mechanism.[2][20]

Crosstalk with Other Signaling Pathways

Enterostatin does not act in isolation. Its efficacy is dependent on a complex interplay with other major appetite-regulating pathways.

-

CCK-A Receptor Dependency: As mentioned, the integrity of the CCK-A receptor pathway is a prerequisite for enterostatin's action. This suggests that enterostatin may sensitize the vagal afferent nerves to the effects of CCK or that both signals must converge in the brainstem to produce a robust satiety response.[12][3]

-

Melanocortin System Modulation: Enterostatin's effects are absent in mice lacking the melanocortin 4 receptor (MC4R).[4] It tips the balance of the melanocortin system towards anorexia by suppressing the orexigenic AgRP signal and enhancing the anorexigenic α-MSH signal (derived from POMC).[4][17] This action directly links the gut-derived fat signal to the brain's master regulator of energy homeostasis.

Experimental Methodologies for Studying Enterostatin's Effects

Investigating the complex actions of enterostatin requires robust and well-controlled experimental models. The following section details field-proven methodologies for researchers in this area.

Animal Models: Diet-Induced Obesity (DIO)

A critical insight from years of research is that chronic ingestion of a high-fat diet is a prerequisite for observing the inhibitory effects of enterostatin.[10] Animals maintained on a low-fat chow diet are often unresponsive. Therefore, the Diet-Induced Obesity (DIO) model is the gold standard for studying enterostatin.

Causality: The DIO model is chosen because it mimics the physiological conditions under which enterostatin is naturally produced and active. High-fat feeding may upregulate components of the enterostatin signaling pathway, making the system responsive to exogenous administration.[10] This model provides higher translational relevance to human obesity, which is often driven by the overconsumption of energy-dense, high-fat foods.[21][22]

Protocol: Evaluation of Enterostatin's Anorectic Effects in a DIO Rat Model

This protocol describes a standard procedure for assessing the impact of peripherally administered enterostatin on high-fat food intake.

Self-Validation: This protocol incorporates critical controls, including vehicle injections and the measurement of a non-preferred food (low-fat chow), to ensure that the observed effects are specific to enterostatin and the high-fat diet.

-

Animal Model Induction:

-

House male Sprague-Dawley rats individually and acclimate for 1 week on standard chow.

-

Introduce a high-fat diet (e.g., 45% kcal from fat) and provide ad libitum access for 6-8 weeks to induce the DIO phenotype. Monitor body weight weekly.

-

-

Habituation:

-

For 3-5 days prior to the experiment, habituate the rats to the testing procedure. This includes handling and intraperitoneal (i.p.) injections of saline vehicle.

-

Present pre-weighed food hoppers at a specific time each day (e.g., 1 hour before the dark cycle begins) to establish a consistent feeding pattern.

-

-

Experimental Procedure:

-

Fast the rats for a short period (e.g., 4 hours) to ensure they are motivated to eat.

-

Divide rats into two weight-matched groups: Vehicle (Saline) and Enterostatin.

-

Administer i.p. injections of either saline or enterostatin (e.g., 100 nmol/kg).

-

Immediately after injection, present the rats with a pre-weighed hopper of the high-fat diet. Optionally, a pre-weighed hopper of low-fat chow can also be presented to test for selectivity.

-

-

Data Collection:

-

Measure food intake (correcting for spillage) at 1, 2, 4, and 24 hours post-injection.

-

-

Data Analysis:

-

Compare the cumulative food intake between the vehicle and enterostatin groups at each time point using an appropriate statistical test (e.g., Student's t-test or ANOVA).

-

Protocol: In Vitro Receptor Binding Assay (F1-ATPase)

This protocol outlines a competitive binding assay to characterize the interaction of enterostatin and its analogues with the F1-ATPase β-subunit.

-

Reagent Preparation:

-

Purify the F1-ATPase β-subunit from a suitable source (e.g., rat liver mitochondria or a recombinant expression system).

-

Prepare a radiolabeled ligand. While radiolabeled enterostatin can be used, a labeled antagonist like 125I-β-casomorphin is also effective for competition studies.[19]

-

Prepare a series of dilutions of unlabeled "cold" enterostatin and other test peptides.

-

-

Binding Reaction:

-

In microcentrifuge tubes, combine a fixed amount of the purified F1-ATPase β-subunit, a fixed concentration of the radiolabeled ligand, and varying concentrations of the cold competitor peptide in a suitable binding buffer.

-

Incubate the mixture at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the protein-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the protein complex.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

-

-

Quantification:

-

Measure the radioactivity trapped on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis to calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) for each test peptide.

-

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature, providing a quick reference for researchers.

Table 1: In Vivo Efficacy of Enterostatin on Fat Intake

| Species | Administration Route | Dose | Effect on High-Fat Diet Intake | Citation |

|---|---|---|---|---|

| Rat | Intravenous (i.v.) | 38 nmol | Significant decrease | [2] |

| Rat | Intraperitoneal (i.p.) | 300 µg/kg | ~23% reduction in control (LETO) rats | [12] |

| Rat | Intracerebroventricular (i.c.v.) | 200 ng | 45% reduction | [6] |

| Rat | Intracerebroventricular (i.c.v.) | 1 nmol | Increased energy expenditure | [13][15] |

| Human | Oral | 45 mg/day | No significant effect on intake or energy expenditure |[23][24] |

Table 2: Molecular Binding and Interaction Parameters

| Interaction | Method | Parameter | Value | Citation |

|---|---|---|---|---|

| Enterostatin & F1-ATPase | Aqueous Two-Phase Partition | Kd | 1.7 x 10⁻⁷ M | [2] |

| Enterostatin & F1-ATPase β-subunit | Surface Plasmon Resonance | Kd | 150 nM | [19] |

| β-casomorphin vs. ³H-enterostatin | Rat Brain Membranes | IC50 | 10 µM |[2] |

Conclusion and Future Directions

Enterostatin is a unique physiological signal that directly links the digestion of fat to a specific satiety response. Its mechanism is multifaceted, involving a peripheral gut-brain axis mediated by the vagus nerve and dependent on CCK signaling, as well as a direct central action on key appetite and reward centers in the brain.[1][3] At the molecular level, it targets the F1-ATPase β-subunit and functionally antagonizes the brain's opioidergic system, while modulating the master melanocortin pathway.[2][4][19]

For drug development professionals, enterostatin presents both opportunities and challenges. Its specificity for fat intake is highly desirable for developing anti-obesity therapeutics. However, challenges remain, including its peptide nature, which affects oral bioavailability and stability, and the lack of efficacy observed in human oral administration studies to date.[24][25]

Future research should focus on:

-

Receptor Deconvolution: Unambiguously confirming the F1-ATPase β-subunit as the functional receptor and elucidating its downstream signaling cascade in neurons.

-

Developing Stable Analogues: Designing and synthesizing small molecule, non-peptide mimetics of enterostatin that are orally bioavailable and have improved pharmacokinetic properties.

-

Exploring Central Delivery Systems: Investigating novel methods to deliver enterostatin or its mimetics across the blood-brain barrier to more effectively target the central pathways that regulate fat intake and reward.

-

Combination Therapies: Assessing the potential synergy of enterostatin analogues with other metabolic hormones, such as GLP-1 agonists, to achieve more potent and sustained weight loss.

By continuing to unravel the intricate biology of enterostatin, the scientific community can pave the way for a new class of therapeutics to combat the ongoing global challenge of obesity.

References

- Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake.

-

York, D. A. (1999). Enterostatin--a peptide regulating fat intake. PubMed. [Link]

-

Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. PubMed. [Link]

-

Wikipedia. (2023). Enterostatin. Wikipedia. [Link]

-

Lin, L., et al. (2003). Enterostatin inhibition of dietary fat intake is dependent on CCK-A receptors. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

-

Lin, L., et al. (2003). Enterostatin inhibition of dietary fat intake is dependent on CCK-A receptors. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

-

Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. ResearchGate. [Link]

-

Lin, L., & York, D. A. (1998). Chronic ingestion of dietary fat is a prerequisite for inhibition of feeding by enterostatin. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

-

Park, M., et al. (2005). Different metabolic responses to central and peripheral injection of enterostatin. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

-

Lin, L., et al. (2003). Enterostatin inhibition of dietary fat intake is dependent on CCK-A receptors. PubMed. [Link]

-

Tso, P., & Liu, M. (1999). The role of enterostatin and apolipoprotein AIV on the control of food intake. PubMed. [Link]

-

Park, M., et al. (2004). The F1-ATPase beta-subunit is the putative enterostatin receptor. PubMed. [Link]

-

Mei, J., et al. (1991). Pancreatic procolipase activation peptide-enterostatin-inhibits pancreatic enzyme secretion in the pig. PubMed. [Link]

-

Levin, B. E. (2010). Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females. Comprehensive Physiology. [Link]

-

Berger, K. (2003). Enterostatin - target proteins and intracellular mechanisms. Function in food intake and energy metabolism. Lund University Research Portal. [Link]

-

Lin, L., et al. (2007). Enterostatin inhibition of dietary fat intake is modulated through the melanocortin system. PubMed. [Link]

- Sörhede, M. (1997). Enterostatin in the Gastrointestinal Tract - Production and Possible Mechanism of Action.

-

Erlanson-Albertsson, C., et al. (1991). Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake. PubMed. [Link]

-

Park, M., et al. (2005). Different metabolic responses to central and peripheral injection of enterostatin. PMC. [Link]

-

Erlanson-Albertsson, C. (2008). Fat-Rich Food Palatability and Appetite Regulation. NCBI. [Link]

-

Kovacs, E. M., & Westerterp-Plantenga, M. S. (2003). The effects of enterostatin intake on food intake and energy expenditure. Cambridge University Press & Assessment. [Link]

-

Goudarzi, M., et al. (2021). A systematic review on different models of inducing obesity in animals: Advantages and limitations. PMC. [Link]

-

Shargill, N. S., et al. (1991). Enterostatin suppresses food intake following injection into the third ventricle of rats. PubMed. [Link]

-

Matzinger, D., et al. (1999). Inhibition of food intake in response to intestinal lipid is mediated by cholecystokinin in humans. Scilit. [Link]

-

Kovacs, E. M., & Westerterp-Plantenga, M. S. (2003). The effects of enterostatin intake on food intake and energy expenditure. PubMed. [Link]

-

Melior Discovery. (n.d.). High Fat Diet Mouse Model. Melior Discovery. [Link]

-

Chen, J., et al. (2002). Plasma enterostatin: identification and release in rats in response to a meal. PubMed. [Link]

-

Koizumi, M., et al. (2002). Uptake across the blood-brain barrier and tissue distribution of enterostatin after peripheral administration in rats. PubMed. [Link]

-

Buettner, R., et al. (2007). High-fat diet-induced obesity in animal models. PubMed. [Link]

-

de Moura, A. C. G., et al. (2021). Diet-induced obesity in animal models: points to consider and influence on metabolic markers. PMC. [Link]

-

Woods, S. C. (2007). Gastrointestinal regulation of food intake. JCI. [Link]

-

Chen, J., et al. (2002). Correlation between plasma levels of enterostatin and food intake for rats receiving a high-fat, high-fat/sucrose, or low-fat diet. ResearchGate. [Link]

-

Tiruppathi, C., et al. (1993). Metabolism of enterostatin in rat intestine, brain membranes, and serum: differential involvement of proline-specific peptidases. PubMed. [Link]

-

O'Connor, E. C., & Baimel, C. (2015). Direct hypothalamic and indirect trans-pallidal, trans-thalamic, or trans-septal control of accumbens signaling and their roles in food intake. Frontiers in Neuroscience. [Link]

-

Barton, C., et al. (2000). Distribution and characterization of enterostatin-like immunoreactivity in human cerebrospinal fluid. PubMed. [Link]

-

Baldo, B. A., & Kelley, A. E. (2012). Lateral hypothalamus, nucleus accumbens, and ventral pallidum roles in eating and hunger: interactions between homeostatic and reward circuitry. Frontiers in Systems Neuroscience. [Link]

-

da Silva, R. P., et al. (2024). The hypothalamus as the central regulator of energy balance and its impact on current and future obesity treatments. SciELO. [Link]

Sources

- 1. Enterostatin--a peptide regulating fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Enterostatin inhibition of dietary fat intake is dependent on CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enterostatin inhibition of dietary fat intake is modulated through the melanocortin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pancreatic procolipase activation peptide-enterostatin-inhibits pancreatic enzyme secretion in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enterostatin and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enterostatin - Wikipedia [en.wikipedia.org]

- 9. Plasma enterostatin: identification and release in rats in response to a meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Uptake across the blood-brain barrier and tissue distribution of enterostatin after peripheral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Different metabolic responses to central and peripheral injection of enterostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enterostatin suppresses food intake following injection into the third ventricle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fat-Rich Food Palatability and Appetite Regulation - Fat Detection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The F1-ATPase beta-subunit is the putative enterostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. portal.research.lu.se [portal.research.lu.se]

- 21. High-fat diet-induced obesity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cambridge.org [cambridge.org]

- 24. The effects of enterostatin intake on food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. JCI - Gastrointestinal regulation of food intake [jci.org]

Comparative Analysis of Human APGPR and Rat VPDPR Enterostatin: Structural Dynamics, Metabolic Kinetics, and Signaling Mechanisms

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

Enterostatin is a highly conserved endogenous pentapeptide generated by the tryptic cleavage of the N-terminus of pancreatic procolipase during lipid digestion[1]. Functioning as a critical gut-brain axis signaling molecule, it selectively downregulates dietary fat intake, modulates insulin secretion, and influences cognitive processes such as memory consolidation[2].

While the core X-Pro-Y-Pro-Arg motif is essential for its biological activity, structural variations across species dictate its pharmacokinetic profile. This whitepaper provides an in-depth technical analysis of the human enterostatin sequence (APGPR ) and the canonical rat/porcine sequence (VPDPR ). As drug development professionals look toward peptide-based therapeutics for obesity and metabolic syndrome, understanding the causality behind their differential degradation kinetics and receptor-mediated signaling pathways is paramount.

Structural Biochemistry: APGPR vs. VPDPR

The biological efficacy of enterostatin hinges on its precise pentapeptide structure. The human sequence, Ala-Pro-Gly-Pro-Arg (APGPR), and the rat sequence, Val-Pro-Asp-Pro-Arg (VPDPR), share the critical Pro-Arg C-terminal domain but diverge significantly at the N-terminus and the central residue[3].

-

Position 1 (N-terminus): The substitution of Valine (V) in rats with Alanine (A) in humans slightly reduces the steric bulk and hydrophobicity of the N-terminus.

-

Position 3 (Central Residue): The substitution of Aspartic Acid (D) in rats with Glycine (G) in humans removes a negative charge at physiological pH. This structural shift is the primary driver of differential susceptibility to proteolytic cleavage.

Quantitative Data Summary: Physicochemical Properties

| Property | Human Enterostatin (APGPR) | Rat Enterostatin (VPDPR) |

| Amino Acid Sequence | Ala-Pro-Gly-Pro-Arg | Val-Pro-Asp-Pro-Arg |

| Molecular Formula | C21H36N8O6 | C24H40N8O8 |

| Molar Mass | 496.57 g/mol [4] | 568.63 g/mol |

| Net Charge (pH 7.4) | +1 (Arginine) | 0 (Aspartic Acid -, Arginine +) |

| Isoform Presence | Exclusive human form; also found in rat/mouse pancreas[5] | Primary canonical rat/porcine form[5] |

| Target Receptors | F1F0-ATPase β-subunit, CCK1R (indirect)[6] | F1F0-ATPase β-subunit, CCK1R (indirect)[7] |

Pharmacokinetics and Peptidase Degradation

The metabolic half-life of enterostatin is strictly governed by proline-specific peptidases. Research demonstrates that VPDPR is rapidly hydrolyzed in rat serum and intestinal brush-border membranes[8]. The primary degradation mechanisms involve:

-

Cleavage of the C-terminal Arginine by Carboxypeptidase P , yielding des-Arg-enterostatin.

-

Cleavage of the Pro2-Asp3 bond by Dipeptidyl Peptidase IV (DPP IV) .

Because APGPR possesses a Glycine at position 3 instead of Aspartic Acid, its binding affinity to the active site of DPP IV differs. Understanding this causality is critical for drug development: modifying the Pro-X bond can yield DPP IV-resistant analogs for prolonged anti-obesity treatments.

Fig 1: Differential peptidase degradation kinetics of APGPR and VPDPR enterostatin isoforms.

Experimental Protocol 1: In Vitro Serum Stability & Peptidase Degradation Assay

To validate the differential degradation kinetics between APGPR and VPDPR, the following self-validating protocol must be employed.

Causality & Validation: Why use Diprotin A and Benzylsuccinic acid? By selectively inhibiting DPP IV and Carboxypeptidase P, respectively, we isolate the cleavage events. If the half-life of APGPR is prolonged exclusively in the presence of Diprotin A compared to VPDPR, it causally proves that the Asp3 to Gly3 substitution alters the DPP IV degradation kinetics. This internal control ensures the assay is a self-validating system.

Step-by-Step Methodology:

-

Peptide Preparation: Synthesize APGPR and VPDPR using standard Fmoc solid-phase peptide synthesis. Purify to >95% via RP-HPLC.

-

Serum Incubation: Incubate 100 µM of each peptide in 50% human serum and 50% rat serum (in 50 mM Tris-HCl, pH 7.4) at 37°C.

-

Inhibitor Controls (The Self-Validating Step): Run parallel assays containing specific inhibitors: 1 mM Diprotin A (DPP IV inhibitor) and 1 mM Benzylsuccinic acid (Carboxypeptidase inhibitor).

-

Quenching & Extraction: At specific time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench with 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to immediately halt enzymatic activity and precipitate serum proteins.

-

Quantification: Centrifuge at 12,000 x g for 10 min. Analyze the supernatant using LC-MS/MS (e.g., Agilent 6490 Triple Quadrupole) monitoring the specific parent-to-daughter ion transitions for APGPR and VPDPR.

-

Data Analysis: Calculate half-lives (t1/2) using a first-order exponential decay model.

Signaling Pathways and Receptor Interactions

Enterostatin does not operate via a single classical G-protein coupled receptor. Instead, both APGPR and VPDPR utilize a multi-target neurometabolic mechanism:

-

F1F0-ATPase Binding: Both isoforms bind directly to the beta-subunit of F1F0-ATP synthase on the plasma membrane of neuronal and hepatic cells[7]. This binding inhibits ATP production, subsequently increasing thermogenesis and oxygen consumption, while suppressing insulin secretion.

-

CCK1 Receptor-Dependent Modulation: While neither APGPR nor VPDPR directly binds the Cholecystokinin-1 (CCK1) receptor, their physiological effects—such as hypocholesterolemia[9] and memory consolidation[10]—are completely abolished by CCK1 antagonists like lorglumide. Enterostatin stimulates endogenous CCK release, which then activates vagal afferents projecting to the paraventricular nucleus (PVN) of the hypothalamus.

-

Opioidergic Crosstalk: The anorexigenic effect on fat intake is partially mediated through the inhibition of mu-opioid pathways, disrupting the reward-based feeding loop associated with high-fat diets[7].

Fig 2: Enterostatin neurometabolic signaling cascade via F1F0-ATPase and CCK1R pathways.

Experimental Protocol 2: F1-ATPase Binding and Displacement Assay

To confirm the binding affinity of APGPR vs. VPDPR to the target receptor, a radioligand binding assay on SK-N-MC human neuroepithelioma cells is utilized.

Causality & Validation: Why use β-casomorphin for displacement? β-casomorphin is a competitive ligand that stimulates fat intake, acting inversely to enterostatin at the same F1-ATPase binding site. Displacing the radiolabeled enterostatin with β-casomorphin self-validates that the binding event is functionally relevant to the reward-based feeding pathway, rather than an artifact of non-specific lipid membrane adhesion[7].

Step-by-Step Methodology:

-

Membrane Preparation: Culture SK-N-MC cells to confluence. Homogenize in ice-cold 50 mM HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 min to isolate the crude membrane fraction.

-

Radiolabeling: Utilize[³H]-APGPR and [³H]-VPDPR (custom synthesized, specific activity ~30 Ci/mmol).

-

Binding Reaction: Incubate 50 µg of membrane protein with varying concentrations of [³H]-peptide (0.1 nM to 100 nM) in the presence or absence of 10 µM unlabeled peptide (to determine non-specific binding).

-

Displacement (The Self-Validating Step): Introduce β-casomorphin at increasing concentrations (1 nM to 10 µM) to the reaction mixture.

-

Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters three times with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter.

Conclusion

While APGPR and VPDPR represent the human and rat isoforms of enterostatin respectively, their functional conservation underscores the evolutionary importance of the gut-brain axis in regulating dietary fat intake. The structural variations at the N-terminus and the third residue dictate their pharmacokinetic profiles and susceptibility to DPP IV and Carboxypeptidase P. However, both isoforms converge on the F1F0-ATPase and CCK1-dependent pathways to exert their neurometabolic effects. For drug development professionals, leveraging the structural nuances between APGPR and VPDPR is the key to designing enzymatically stable, highly potent peptide therapeutics for obesity management.

References

-

Wikipedia Contributors. "Enterostatin." Wikipedia, The Free Encyclopedia. 1

-

Erlanson-Albertsson, C., & York, D. "Enterostatin--a peptide regulating fat intake." Obesity Research, PubMed - NIH. 2

-

Bouras, M., et al. "Metabolism of enterostatin in rat intestine, brain membranes, and serum: differential involvement of proline-specific peptidases." Peptides, PubMed - NIH. 8

-

Erlanson-Albertsson, C. "Enterostatin and its target mechanisms during regulation of fat intake." Lund University Publications. 7

-

Cayman Chemical. "Enterostatin (human, mouse, rat) (trifluoroacetate salt) (APGPR)." Cayman Chemical. 6

-

LKT Laboratories. "Enterostatin, human." LKT Labs. 4

-

Ohinata, K., et al. "Enterostatin (APGPR) enhances memory consolidation in mice." Peptides, Ovid. 10

-

Prasad, C., et al. "Hyperenterostatinemia in Premenopausal Obese Women." The Journal of Clinical Endocrinology & Metabolism, Oxford Academic. 3

-

Rippe, C., & Erlanson-Albertsson, C. "Identification of Enterostatin and the Relation between Lipase and Colipase in Various Species." Nutritional Neuroscience, PubMed - NIH. 5

-

Takenaka, Y., et al. "Enterostatin reduces serum cholesterol levels by way of a CCK(1) receptor-dependent mechanism." Peptides, PubMed - NIH. 9

Sources

- 1. Enterostatin - Wikipedia [en.wikipedia.org]

- 2. Enterostatin--a peptide regulating fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Enterostatin, human - LKT Labs [lktlabs.com]

- 5. Identification of Enterostatin and the Relation between Lipase and Colipase in Various Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Metabolism of enterostatin in rat intestine, brain membranes, and serum: differential involvement of proline-specific peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enterostatin reduces serum cholesterol levels by way of a CCK(1) receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

Enterostatin binding affinity to F1-ATPase beta subunit

Targeting the Ectopic F1-ATPase -Subunit: The Mechanistic Role of Enterostatin in Metabolic Regulation

Executive Summary

Enterostatin (APGPR), a pentapeptide cleaved from the N-terminus of pancreatic procolipase, acts as a potent negative regulator of dietary fat intake. While historically recognized for its gastrointestinal origins, recent structural and kinetic studies have identified the

Introduction: The Moonlighting Ecto-F1-ATPase

Traditionally recognized as the catalytic core of the mitochondrial ATP synthase complex, the F1-ATPase

In this "moonlighting" capacity, ecto-F1-ATPase functions as a critical surface receptor modulating extracellular ATP hydrolysis and intracellular signaling[3]. It serves as a high-affinity receptor for apolipoprotein A-I (apoA-I) to facilitate HDL endocytosis, and critically, as the target receptor for enterostatin[3][4].

Structural Basis & Binding Kinetics

The interaction between enterostatin and the F1-ATPase

-

Binding Affinity (

) : Kinetic analyses demonstrate that enterostatin binds to the isolated -

Competitive Antagonism : The binding of enterostatin is competitively displaced by

-casomorphin (specifically -

Biphasic Receptor Kinetics : The biological response to enterostatin exhibits a U-shaped dose-response curve. This phenomenon indicates a two-site affinity model on the

-subunit protein: a high-affinity site responsible for initiating the biological effects (satiety, decreased fat intake) and a lower-affinity site to which both enterostatin and

Mechanistic Signaling & Downstream Effects

Upon binding to the ecto-F1-ATPase

-

Adenylate Cyclase Modulation : The alteration in extracellular ATP levels or direct conformational changes in the receptor complex modulates adenylate cyclase activity, leading to cAMP accumulation in neuronal cell lines[4].

-

Kinase Activation : Elevated cAMP subsequently activates the Extracellular Signal-Regulated Kinase (ERK) pathway.

-

Metabolic Outcomes : In pancreatic

-cells, enterostatin up-regulates the expression of the

Enterostatin signaling pathway via the ecto-F1-ATPase β-subunit to suppress fat intake.

Experimental Methodologies for Receptor Validation

To ensure high scientific integrity and reproducibility, the following self-validating protocols are established for quantifying the enterostatin–F1-ATPase interaction.

Protocol 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Causality: SPR is utilized because it provides label-free, real-time kinetic data (

-

Ligand Immobilization : Immobilize synthetic enterostatin (APGPR) onto a CM5 sensor chip via standard amine coupling chemistry.

-

Validation step: Ensure a low immobilization level (<100 RU) to prevent mass transport limitations and steric crowding.

-

-

Analyte Preparation : Purify recombinant rat F1-ATPase

-subunit and prepare a concentration series (10 nM to 500 nM) in running buffer (e.g., HBS-EP). -

Kinetic Injection : Inject the

-subunit over the enterostatin-coated flow cell at a high flow rate (30 µL/min) to minimize rebinding artifacts. -

Displacement Testing : To validate specificity, pre-incubate the

-subunit with varying concentrations of-

Expected Result: A dose-dependent reduction in the SPR response, confirming competitive binding[1].

-

Protocol 2: Aqueous Two-Phase Partitioning for Solution-Phase Binding

Causality: This method evaluates binding in a free-solution state, preserving the native conformation of the proteins without the artifacts of solid-phase immobilization. If a complex forms, the partition coefficient of the labeled enterostatin shifts toward the phase preferred by the larger F1-ATPase protein, allowing

-

System Setup : Prepare a polyethylene glycol (PEG)/dextran aqueous two-phase system.

-

Baseline Partitioning : Introduce radiolabeled

I-enterostatin into the system. Measure the partition coefficient ( -

Complex Formation : Introduce purified F1-ATPase (which partitions 100% to the bottom phase)[5].

-

Quantification : Measure the new

of-

Expected Result: A shift towards the bottom phase (e.g.,

drops to 0.61) indicates complex formation. Calculate the

-

Quantitative Data Summary

| Parameter | Value | Experimental Method | Ligand/Target | Reference |

| Dissociation Constant ( | ~150 nM | Surface Plasmon Resonance (SPR) | Immobilized Enterostatin / Purified | [1] |

| Dissociation Constant ( | 1.7 | Aqueous Two-Phase Partitioning | [5] | |

| Apparent | 5.0 | Aqueous Two-Phase Partitioning | Enterostatin + | [5] |

| Inhibitory Concentration (IC | 10 µM | Radioligand Binding Assay | [5] | |

| Receptor Expression Shift | 3.5-fold increase | Western Blot / Immunohistochemistry | [2] |

References

-

[5] Enterostatin and its target mechanisms during regulation of fat intake. Lund University Publications. [Link]

-

[1] The F1-ATPase beta-subunit is the putative enterostatin receptor. PubMed (NIH).[Link]

-

[2] Enterostatin Up-Regulates the Expression of the Beta-Subunit of F(1)F(o)-ATPase in the Plasma Membrane of INS-1 Cells. PubMed (NIH). [Link]

-

[6] Enterostatin inhibition of angiogenesis: possible role of pAMPK and vascular endothelial growth factor A (VEGF-A). PMC (NIH). [Link]

-

[3] Ecto-F1-ATPase: A moonlighting protein complex and an unexpected apoA-I receptor. PMC (NIH).[Link]

Sources

- 1. The F1-ATPase beta-subunit is the putative enterostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enterostatin up-regulates the expression of the beta-subunit of F(1)F(o)-ATPase in the plasma membrane of INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ecto-F1-ATPase: A moonlighting protein complex and an unexpected apoA-I receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Enterostatin inhibition of angiogenesis: possible role of pAMPK and vascular endothelial growth factor A (VEGF-A) - PMC [pmc.ncbi.nlm.nih.gov]

The Enterostatin-Mediated Inhibition of Insulin Secretion: Signaling Pathways and Mechanistic Workflows

Executive Summary

Enterostatin (VPDPR), a pentapeptide cleaved from pancreatic procolipase during intestinal fat digestion, acts as a critical gut-brain axis hormone. While historically recognized for its role in inducing early satiety and selectively reducing dietary fat intake, enterostatin exerts profound peripheral metabolic effects. Chief among these is its potent insulinostatic action on pancreatic

For drug development professionals and metabolic researchers, understanding the precise signaling cascades of enterostatin offers a novel therapeutic window into modulating hyperinsulinemia and obesity. This technical guide synthesizes the established mechanistic pathways of enterostatin in

Mechanistic Framework: Receptor Binding and Signal Transduction

The inhibition of insulin secretion by enterostatin is not mediated through classical G-protein coupled incretin receptors, but rather through a multi-tiered disruption of standard

The -ATPase -Subunit as the Primary Receptor

The primary binding site for enterostatin on the

-

Causality in Secretion Inhibition: Glucose-stimulated insulin secretion (GSIS) relies on the intracellular generation of ATP. The binding of enterostatin to the plasma membrane

-ATPase disrupts local ATP production. A failure to elevate the ATP/ADP ratio prevents the closure of ATP-sensitive potassium (

Interference with the Adenylate Cyclase / cAMP Pathway

Enterostatin also acts as a potent "anti-incretin." Incretins like Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP) amplify insulin secretion by activating adenylate cyclase, raising intracellular cAMP, and activating Protein Kinase A (PKA) and Epac2. Enterostatin effectively blocks the insulinotropic action of both GLP-1 and GIP[5].

-

Pathway Specificity: Enterostatin does not inhibit insulin responses evoked by secretagogues that rely on the phosphoinositol turnover pathway (e.g., CCK-8 or carbachol)[5]. This isolates enterostatin's downstream inhibitory mechanism specifically to the interference of the adenylate cyclase/cAMP cascade[5].

Enterostatin signaling via F1-ATPase, disrupting ATP/cAMP pathways to inhibit insulin release.

Genomic Regulation of Protein Trafficking (Dynamin2)

Beyond immediate ion channel modulation, enterostatin exerts genomic effects that alter the physical machinery of vesicle exocytosis. Microarray and PCR studies in Beta-TC6 insulinoma cells demonstrate that enterostatin significantly downregulates the expression of Dynamin2 (a GTPase responsible for vesicle fission) while upregulating Scamp2 (Secretory carrier-associated membrane protein 2)[2].

-

Experimental Causality: When Dynamin2 is knocked down via siRNA, or its function is blocked using a dominant-negative mutant (Dyn K44A), GSIS is inhibited, and the cellular response to enterostatin is abolished[2]. This proves that enterostatin's long-term insulinostatic effect is mechanistically dependent on the downregulation of Dynamin2-mediated protein trafficking[2].

Genomic regulation of protein trafficking by enterostatin, highlighting Dynamin2 downregulation.

Quantitative Data: Impact on Secretagogue-Induced Insulin Release

The inhibitory potency of enterostatin varies depending on the secretagogue used to stimulate the

| Secretagogue / Condition | Pathway Targeted | Enterostatin Effect (100 nM) | Reference |

| Glucose (9 mmol/L) | ATP / | ~70% Inhibition | Silvestre et al.[1] |

| Tolbutamide (0.1 mmol/L) | Direct | ~40% Inhibition | Silvestre et al.[1] |

| Arginine (5 mmol/L) | Electrogenic Depolarization | ~70% Inhibition | Silvestre et al.[1] |

| GLP-1 | Adenylate Cyclase / cAMP | ~80% Inhibition | Rodríguez-Gallardo et al.[5] |

| GIP | Adenylate Cyclase / cAMP | ~75% Inhibition | Rodríguez-Gallardo et al.[5] |

| CCK-8 / Carbachol | Phosphoinositol Turnover | No Effect (0%) | Rodríguez-Gallardo et al.[5] |

Note: Enterostatin administration at these concentrations does not affect glucagon (

Experimental Methodologies & Self-Validating Protocols

To rigorously study the insulinostatic effects of enterostatin, researchers must utilize models that isolate

Protocol 1: Isolated Perfused Rat Pancreas Model

Purpose: To measure the direct, real-time dynamics of enterostatin on insulin secretion without confounding systemic factors, while preserving intact islet architecture and local microvasculature[1][5].

-

Step 1: Surgical Isolation. Fast male Wistar rats (200-250g) overnight. Anesthetize and surgically isolate the pancreas, cannulating the celiac artery (for perfusate inflow) and the portal vein (for effluent collection).

-

Step 2: Baseline Perfusion. Perfuse the pancreas at a constant flow rate (e.g., 2.5 mL/min) with a modified Krebs-Ringer bicarbonate buffer containing 4% dextran T-70, 0.2% BSA, and a basal glucose concentration (5.5 mmol/L). Equilibrate for 30 minutes.

-

Step 3: Enterostatin Pre-infusion. Introduce enterostatin (100 nM) into the perfusate 10 minutes prior to secretagogue stimulation.

-

Validation Checkpoint: Collect effluent to measure baseline glucagon and somatostatin. If these deviate from baseline, the preparation may be experiencing ischemic stress or non-specific toxicity[1].

-

-

Step 4: Secretagogue Challenge. Introduce the secretagogue (e.g., 9 mmol/L Glucose or GLP-1) while maintaining the enterostatin infusion.

-

Step 5: Effluent Sampling & RIA. Collect portal vein effluent at 1-minute intervals. Quantify insulin concentrations using a standard Radioimmunoassay (RIA) or high-sensitivity ELISA.

-

Step 6: Washout. Return to basal buffer (no enterostatin, 5.5 mmol/L glucose) for 20 minutes to prove that the inhibitory effect is reversible and not due to

-cell apoptosis.

Protocol 2: siRNA-Mediated Knockdown of Dynamin2 in Beta-TC6 Cells

Purpose: To establish causality between enterostatin-induced genomic changes and the physical inhibition of insulin vesicle exocytosis[2].

-

Step 1: Cell Culture. Culture mouse Beta-TC6 insulinoma cells in DMEM supplemented with 15% fetal bovine serum at 37°C in a 5%

atmosphere. -

Step 2: siRNA Transfection. Seed cells into 24-well plates. At 60-70% confluency, transfect cells with Dynamin2-specific siRNA (or a dominant-negative Dyn K44A plasmid) using Lipofectamine RNAiMAX.

-

Validation Checkpoint: Transfect a separate well with a scrambled, non-targeting siRNA to serve as a negative control, ensuring the transfection process itself does not impair GSIS[2].

-

-

Step 3: Enterostatin Incubation. 48 hours post-transfection, starve the cells in glucose-free KRB buffer for 2 hours. Pre-incubate the cells with 1

M enterostatin for 30 minutes. -

Step 4: Glucose Stimulation. Stimulate the cells with high glucose (16.7 mmol/L) for 1 hour.

-

Step 5: Supernatant Analysis. Aspirate the supernatant and assay for insulin.

-

Expected Result: In scrambled siRNA cells, enterostatin will successfully inhibit GSIS. In Dynamin2 siRNA cells, GSIS will be inherently blunted, and the addition of enterostatin will yield no further inhibition, proving that enterostatin requires functional Dynamin2 to exert its effect[2].

References

-

Park, M., Farrell, J., Lemmon, K., & York, D. A. (2009). Enterostatin alters protein trafficking to inhibit insulin secretion in Beta-TC6 cells. Peptides, 30(10), 1866–1873.[Link]

-

Silvestre, R. A., Rodríguez-Gallardo, J., & Marco, J. (1996). Effect of enterostatin on insulin, glucagon, and somatostatin secretion in the perfused rat pancreas. Diabetes, 45(9), 1157-1160. [Link]

-

Rodríguez-Gallardo, J., Silvestre, R. A., & Marco, J. (1999). Inhibitory effect of enterostatin on the beta cell response to digestive insulinotropic peptides. International Journal of Obesity and Related Metabolic Disorders, 23(8), 787-792.[Link]

-

Berger, K., & Erlanson-Albertsson, C. (2003). Enterostatin - target proteins and intracellular mechanisms. Function in food intake and energy metabolism. Lund University Publications.[Link]

Sources

- 1. Effect of enterostatin on insulin, glucagon, and somatostatin secretion in the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enterostatin alters protein trafficking to inhibit insulin secretion in Beta-TC6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. wjgnet.com [wjgnet.com]

- 5. Inhibitory effect of enterostatin on the beta cell response to digestive insulinotropic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of enterostatin on the beta cell response to digestive insulinotropic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of enterostatin on insulin, glucagon, and somatostatin secretion in the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Enterostatin on Sympathetic Outflow to Brown Adipose Tissue: A Technical Guide

Abstract

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, has emerged as a significant regulator of dietary fat intake and energy homeostasis. Its multifaceted metabolic effects are, in part, mediated through the central nervous system, where it enhances the sympathetic drive to brown adipose tissue (BAT), a key site for non-shivering thermogenesis. This in-depth technical guide provides a comprehensive overview of the mechanisms underpinning enterostatin's effects on BAT sympathoactivation. We will explore the signaling pathways from the gut to the brain, delve into the central processing of the enterostatin signal, and present detailed experimental protocols for researchers investigating this intricate neuro-metabolic axis. This document is intended for researchers, scientists, and drug development professionals in the fields of metabolism, neurobiology, and obesity research.

Introduction: Enterostatin as a Metabolic Regulator

Enterostatin is a pentapeptide (Ala-Pro-Gly-Pro-Arg in humans) cleaved from procolipase in the gastrointestinal tract during fat digestion[1][2]. Its primary recognized function is the selective reduction of dietary fat intake, an effect observed across multiple species[1][3][4]. Beyond its role as a satiety signal for fat, chronic administration of enterostatin has been shown to decrease body weight and body fat, an effect that appears to extend beyond what can be attributed to reduced food intake alone[1][5]. This suggests that enterostatin also modulates energy expenditure.

One of the key mechanisms by which enterostatin influences energy expenditure is through its stimulatory effect on the sympathetic nervous system (SNS) outflow to brown adipose tissue (BAT)[1][2][5]. BAT is a specialized organ for rapid heat production (non-shivering thermogenesis), a process mediated by the uncoupling of oxidative phosphorylation by Uncoupling Protein 1 (UCP1) located in the inner mitochondrial membrane[6][7][8]. The activation of BAT thermogenesis is almost exclusively controlled by the SNS[9]. Enterostatin has been demonstrated to increase sympathetic drive to BAT, leading to enhanced UCP1 expression and thermogenesis[5][6][10].

Understanding the intricate pathways through which enterostatin exerts these effects is of paramount importance for the development of novel therapeutic strategies against obesity and related metabolic disorders.

The Enterostatin Signaling Pathway: From Gut to Brain to BAT

The action of enterostatin on BAT is a complex process involving both peripheral and central signaling pathways. The journey begins in the gut, where enterostatin is produced, and culminates in the activation of sympathetic neurons innervating brown adipocytes.

Peripheral Signaling: The Vagal Afferent Pathway

Peripherally administered enterostatin relies on the afferent vagus nerve to transmit its signal to the brain[1][10][11]. The vagus nerve, a critical component of the gut-brain axis, contains a majority of afferent fibers that relay sensory information from the gastrointestinal tract to the central nervous system[12][13][14].

The signaling cascade is initiated as follows:

-

Enterostatin Release: High-fat diets stimulate the transcription of the procolipase gene and the release of enterostatin into the gastrointestinal lumen[1][2].

-

Vagal Activation: Enterostatin interacts with receptors on vagal afferent terminals located in the mucosal and submucosal layers of the gut[12].

-

Transmission to the NTS: The electrical signal is transmitted to the nucleus of the solitary tract (NTS) in the brainstem, the primary termination site for vagal afferents[3][10][11][12]. Studies have shown that intraperitoneal injection of enterostatin induces the expression of Fos protein, a marker of neuronal activation, in the NTS[10][11].

-

Hepatic Vagotomy Abolishes the Effect: Crucially, transection of the hepatic branch of the vagus nerve blocks both the central Fos response and the fat intake-reducing effects of peripherally administered enterostatin, confirming the necessity of this pathway[10][11].

Central Processing: Hypothalamic Integration

From the NTS, the signal is relayed to various hypothalamic nuclei, which are key integration centers for energy homeostasis.

-

Paraventricular Nucleus (PVN): The PVN is a critical hub for the regulation of autonomic outflow[7][15]. Neurons in the NTS project to the PVN, which in turn modulates sympathetic outflow to peripheral tissues, including BAT[15]. Interestingly, while the PVN is a major regulator of the sympathetic nervous system, direct activation of PVN neurons has been shown to inhibit sympathetic outflow to BAT, suggesting a complex, likely indirect, modulatory role in the enterostatin pathway[16][17][18]. This indicates that enterostatin's signal from the NTS likely influences the PVN through intermediary neurons, possibly by inhibiting these inhibitory PVN neurons to ultimately increase sympathetic drive.

-

Other Hypothalamic Nuclei: Enterostatin administration also leads to neuronal activation in the arcuate nucleus, lateral hypothalamus (LHA), and ventromedial hypothalamus, all of which have projections to the PVN[2].

The central effects of enterostatin are mediated by complex interactions with other neurotransmitter systems:

-

Serotonergic and Opioidergic Systems: The central actions of enterostatin involve both serotonergic and opioidergic pathways[1][2]. Enterostatin has been shown to increase the extracellular release of serotonin and dopamine in the LHA[19]. Furthermore, there is evidence for an interaction with the mu-opioid receptor system within the hypothalamus, which is known to regulate feeding behavior[5][20][21][22].

The Enterostatin Receptor: An Unconventional Target

The identification of the enterostatin receptor has been a subject of investigation. A compelling candidate that has emerged is the beta-subunit of the F1F0-ATP synthase[5][6][20][23][24].

-

Ectopic Expression: This protein, typically found in the inner mitochondrial membrane, is also ectopically expressed on the plasma membrane of various cells, including neurons and insulin-secreting cells[6][23].

-

Binding and Signaling: Surface plasmon resonance studies have demonstrated that enterostatin binds to the isolated beta-subunit of F1-ATPase with a dissociation constant of approximately 150 nM[6]. This binding is thought to perturb cellular ATP levels, which could be a mechanism for altering cellular energy metabolism and signaling[5][24]. In insulin-secreting cells, this interaction leads to perturbed ATP synthesis, increased heat production, and enhanced oxygen consumption[24].

The proposed signaling pathway is visualized in the following diagram:

Caption: Enterostatin signaling pathway from the gut to brown adipose tissue.

Quantitative Effects of Enterostatin on BAT Sympathetic Drive and Thermogenesis

The following table summarizes key quantitative findings from studies investigating the effects of enterostatin.

| Parameter Measured | Species | Treatment | Route of Administration | Key Finding | Reference |

| Sympathetic Firing Rate to BAT | Rat | Enterostatin | Third Ventricle Injection | Dose-dependent increase in firing rate in rats fed a high-fat diet. | [10] |

| UCP1 mRNA Expression in BAT | Mouse | Enterostatin | Not specified | Significant increase in UCP1 mRNA expression during high-fat feeding. | [6] |

| UCP2 mRNA Expression in BAT | Mouse | Enterostatin | Not specified | Significant decrease in UCP2 mRNA levels. | [6] |

| BAT Glucose Uptake | Mouse | β3-adrenergic agonist (CL-316,243) | Intraperitoneal | 440% increase in glucose uptake. | [1][11] |

| BAT Perfusion | Mouse | β3-adrenergic agonist (CL-316,243) | Intraperitoneal | 61% increase in tissue perfusion. | [1][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of enterostatin on the sympathetic drive to BAT.

Protocol for Intracerebroventricular (ICV) Injection in Rats

This protocol is essential for studying the central effects of enterostatin, bypassing the peripheral signaling pathways.

Objective: To deliver a precise dose of enterostatin directly into the lateral cerebral ventricle of a rat.

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine (e.g., isoflurane)

-

Hamilton microsyringe (10 µL) with a 26-gauge needle

-

Guide cannula and dummy cannula

-

Dental cement

-

Surgical tools (scalpel, forceps, drills)

-

Enterostatin solution (sterile, pyrogen-free)

-

Saline (sterile, pyrogen-free) as a vehicle control

Procedure:

-

Anesthesia and Stereotaxic Mounting: Anesthetize the rat (e.g., with isoflurane) and securely fix its head in the stereotaxic frame.

-

Surgical Preparation: Shave the scalp, and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

-

Coordinate Identification: Identify the bregma (the junction of the sagittal and coronal sutures). For the lateral ventricle, typical coordinates relative to bregma are: -0.8 mm posterior, ±1.5 mm lateral[25].

-

Drilling and Cannula Implantation: Drill a small hole through the skull at the determined coordinates. Slowly lower the guide cannula to the desired depth (approximately 3.5-4.0 mm ventral from the skull surface)[25].

-

Fixation: Secure the guide cannula to the skull using dental cement and surgical screws. Insert the dummy cannula to prevent blockage.

-

Recovery: Allow the animal to recover for at least one week post-surgery.

-

Injection: For injection, gently restrain the conscious animal, remove the dummy cannula, and insert the injection cannula connected to the microsyringe. Infuse the enterostatin solution (e.g., 1-5 µL) over 1-2 minutes. Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Protocol for Measuring Sympathetic Nerve Activity (SNA) to BAT

Direct electrophysiological recording from the sympathetic nerves innervating BAT provides real-time measurement of sympathetic outflow.

Objective: To record multi-unit sympathetic nerve activity from the nerves innervating the interscapular brown adipose tissue (iBAT).

Materials:

-

Anesthetized rat preparation (e.g., urethane/chloralose)

-

Dissecting microscope

-

Bipolar platinum hook electrode

-

High-impedance amplifier and preamplifier

-

Data acquisition system (e.g., PowerLab, Spike2)

-

Mineral oil

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain its core body temperature.

-

Surgical Exposure: Make a dorsal midline incision to expose the interscapular BAT pads.

-

Nerve Isolation: Under a dissecting microscope, carefully dissect one of the iBAT pads to locate the sympathetic nerve bundles entering the tissue. These are typically found along the main blood vessels supplying the fat pad.

-

Electrode Placement: Carefully place a small, intact nerve bundle onto the bipolar hook electrode.

-

Signal Recording: Cover the nerve and electrode with warm mineral oil to prevent drying and for electrical insulation.

-

Amplification and Filtering: Amplify the raw nerve signal (gain: 50,000-100,000) and band-pass filter it (e.g., 100-1000 Hz) to remove noise from muscle activity and other sources[26].

-

Data Processing: The filtered signal is rectified and integrated to provide a quantifiable measure of sympathetic nerve activity.

-

Validation: At the end of the experiment, confirm the signal is from sympathetic postganglionic nerves by administering a ganglionic blocker (e.g., hexamethonium), which should abolish the signal.

Caption: Workflow for sympathetic nerve activity (SNA) recording from brown adipose tissue.

Protocol for Western Blotting of UCP1 in BAT

This protocol allows for the quantification of UCP1 protein expression, a key indicator of thermogenic capacity in BAT.

Objective: To measure the relative abundance of UCP1 protein in BAT lysates.

Materials:

-

BAT tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Homogenizer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membrane

-

Primary antibody (anti-UCP1)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Tissue Lysis: Homogenize frozen BAT samples in ice-cold lysis buffer.

-

Lipid Removal (Critical Step): Centrifuge the lysate. A fat cake will form on top. Carefully collect the infranatant (protein fraction). To improve protein purity, perform an acetone precipitation: add 4 volumes of cold acetone, incubate at -20°C, then centrifuge to pellet the protein. Resuspend the protein pellet in an appropriate buffer[10][20].

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate with the primary anti-UCP1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the UCP1 signal to a loading control (e.g., β-actin or HSP90) to account for variations in protein loading.

Conclusion and Future Directions

Enterostatin plays a significant role in energy homeostasis by modulating both food intake and energy expenditure. Its ability to increase sympathetic drive to brown adipose tissue highlights a crucial gut-brain-BAT axis that contributes to metabolic regulation. The signaling pathway, initiated by fat digestion, involves vagal afferent transmission to the NTS and subsequent processing within hypothalamic centers, ultimately leading to increased norepinephrine release in BAT and activation of thermogenesis. The F1F0-ATPase beta-subunit has been identified as a promising, albeit unconventional, receptor for enterostatin, opening new avenues for research into its cellular mechanisms of action.

For drug development professionals, this pathway presents a compelling target. Modulating the enterostatin system could offer a dual-pronged approach to weight management: reducing the intake of energy-dense fats while simultaneously increasing energy expenditure through BAT activation. Future research should focus on:

-

Receptor Pharmacology: Further characterization of the enterostatin-F1F0-ATPase interaction and the downstream intracellular signaling events.

-

Central Circuitry: A more detailed mapping of the neural circuits from the NTS to the final sympathetic pre-motor neurons that are modulated by the enterostatin signal.

-

Human Relevance: Translating the findings from rodent models to human physiology, particularly given that human studies on enterostatin's thermogenic effects have been less conclusive[27].

A deeper understanding of these areas will be instrumental in harnessing the therapeutic potential of enterostatin and its associated pathways in the fight against obesity and metabolic disease.

References

- Erlanson-Albertsson, C., & York, D. (1997). Enterostatin--a peptide regulating fat intake. Obesity Research, 5(4), 360–372.

-

Enterostatin - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

- Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. Physiology & Behavior, 83(4), 633-639.

- Nagase, H., et al. (2002). Regulation of feeding behavior, gastric emptying, and sympathetic nerve activity to interscapular brown adipose tissue by galanin and enterostatin: the involvement of vagal-central nervous system interactions. Journal of the Autonomic Nervous System, 92(1-2), 35-43.

- Westerterp-Plantenga, M. S., et al. (2003). The effects of enterostatin intake on food intake and energy expenditure. British Journal of Nutrition, 90(1), 207-214.

- Madden, C. J., & Morrison, S. F. (2009). Neurons in the paraventricular nucleus of the hypothalamus inhibit sympathetic outflow to brown adipose tissue.

- Tian, Q., & York, D. A. (1994).

- Park, M., & York, D. A. (2000). Effect of high-fat diet, surrounding temperature, and enterostatin on uncoupling protein gene expression. American Journal of Physiology-Endocrinology and Metabolism, 279(2), E293-E300.

- Erlanson-Albertsson, C., et al. (1991). Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake. Physiology & Behavior, 49(6), 1191-1194.

- Hu, H. H., et al. (2013). Quantification of human and rodent brown adipose tissue function using 99mTc-methoxyisobutylisonitrile SPECT/CT and 18F-FDG PET/CT. Journal of Nuclear Medicine, 54(11), 1958-1964.

- Sapozhnikov, D. M., & Stern, J. E. (2022). The Paraventricular Nucleus of the Hypothalamus in Control of Blood Pressure and Blood Pressure Variability. Frontiers in Physiology, 13, 846331.

- Vaughan, C. H., & Bartness, T. J. (2014). Analysis and measurement of the sympathetic and sensory innervation of white and brown adipose tissue. Methods in Enzymology, 537, 199-225.

- Morrison, S. F. (2009). Neurons in the paraventricular nucleus of the hypothalamus inhibit sympathetic outflow to brown adipose tissue. Journal of Physiology, 587(Pt 6), 1267-1268.

- Okada, S., et al. (1991). Enterostatin (Val-Pro-Asp-Pro-Arg), the activation peptide of procolipase, selectively reduces fat intake. Physiology & Behavior, 49(6), 1185-1189.

- Oosterom, I., et al. (2019). Characterization of BAT activity in rats using invasive and non-invasive techniques. PLoS One, 14(5), e0216736.

- Madden, C. J., & Morrison, S. F. (2009). Neurons in the paraventricular nucleus of the hypothalamus inhibit sympathetic outflow to brown adipose tissue. American Journal of Physiology.

- Danielsson, A., et al. (2008). Enterostatin up-regulates the expression of the beta-subunit of F(1)F(o)-ATPase in the plasma membrane of INS-1 cells. Peptides, 29(4), 629-635.

- Berger, K., et al. (2004). The F1-ATPase beta-subunit is the putative enterostatin receptor. Peptides, 25(12), 2119-2126.

- Kenney, M. J., & Ganta, C. K. (2003). The paraventricular nucleus: an important component of the central neurocircuitry regulating sympathetic nerve outflow. Journal of the Autonomic Nervous System, 98(3), 133-143.

- Park, M. J., et al. (2019). An easy method for the clear detection of beige fat UCP1 by Western blotting. Journal of Physiological Anthropology, 38(1), 13.

- Erlanson-Albertsson, C. (2003). Enterostatin - target proteins and intracellular mechanisms. Function in food intake and energy metabolism. Lund University.

- Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. Physiology & Behavior, 83(4), 633–639.

- Ookuma, K., et al. (2002). Enterostatin increases extracellular serotonin and dopamine in the lateral hypothalamic area in rats measured by in vivo microdialysis. Neuroscience Letters, 320(1-2), 96-98.

- Vegiopoulos, A., et al. (2010). UCP1 induction during recruitment of brown adipocytes in white adipose tissue is dependent on cyclooxygenase activity. PLoS One, 5(6), e11391.

- Wang, F., & Powley, T. L. (2020). Mechanistic relationship between the vagal afferent pathway, central nervous system and peripheral organs in appetite regulation.

- Ramchandra, R., et al. (2017). Recording sympathetic nerve activity in conscious humans and other mammals: guidelines and the road to standardization.

- Bonaz, B., et al. (2018). The Vagus Nerve in the Neuro-Immune Axis: Implications in the Pathology of the Gastrointestinal Tract. Frontiers in Immunology, 9, 258.

- Yilmaz, A., et al. (2011). The effect of Intracerebroventricular Injection of Beta Amyloid Peptide (1-42) on Caspase-3 Activity, Lipid Peroxidation, nitric. Turkish Neurosurgery, 21(4), 535-540.

- Breit, S., et al. (2018). Vagus Nerve as Modulator of the Brain–Gut Axis in Psychiatric and Inflammatory Disorders.

- Commins, S. P., et al. (2000). Western blot of UCP1 expression in mitochondrial extracts from brown adipose tissue (BAT) of WT and UCP1-deficient PF and leptin-injected mice.

- Suzuki, S., & Tamura, T. (1985). Metabolic and sympathetic nerve activities of brown adipose tissue in tube-fed rats. The American Journal of Physiology, 249(5 Pt 1), E461-E465.

- de Lartigue, G. (2016). Overview of GI vagal afferents in the gut-brain axis.

- Kim, H. Y., et al. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. Journal of Visualized Experiments, (109), 53308.

- Rigo, F., et al. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. Journal of Visualized Experiments, (75), 50310.

- Shen, M. J., & Zipes, D. P. (2014). Recording Sympathetic Nerve Activity from the Skin. Heart Rhythm, 11(4), 713-718.

- Oldfield, B. J., et al. (2015). Brown Adipose Tissue Has Sympathetic-Sensory Feedback Circuits. eNeuro, 2(1), ENEURO.0053-14.2015.

- Sayar-Atasoy, N., et al. (2023). Opioidergic signaling contributes to food-mediated suppression of AgRP neurons. Cell Reports, 42(1), 111956.

- Ramchandra, R., & Malpas, S. C. (2025). Quantification of Sympathetic Nerve Traffic to the Heart: Electrophysiological Recording of Cardiac Sympathetic Nerve Activity in a Rodent Model. Methods in Molecular Biology, 2894, 173-183.

- Kim, J., & Kim, J. H. (2025). Serotonin circuits act cooperatively with pathophysiology of opioid use disorder. Biochemical Pharmacology, 239, 116239.

- Gao, W. J. (n.d.). Electrophysiological Recording Techniques. Drexel University College of Medicine.

- Morrison, S. F., & Bartness, T. J. (2010). Sympathetic and sensory innervation of brown adipose tissue. Comprehensive Physiology, 1(4), 1779-1804.

- Nishikawa, K., et al. (2016). Opioid systems in the lateral hypothalamus regulate feeding behavior through orexin and GABA neurons. Neuropharmacology, 105, 545-553.

- Kim, J., & Kim, J. H. (2023). Serotonin circuits act cooperatively with pathophysiology of opioid use disorder. Biochemical Pharmacology, 115787.

- Kim, H. Y., et al. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. Journal of visualized experiments : JoVE, (109).

- Ramchandra, R., et al. (2017). Recording sympathetic nerve activity in conscious humans and other mammals: Guidelines and the road to standardization. American Journal of Physiology.

Sources

- 1. Quantification of Human and Rodent Brown Adipose Tissue Function Using 99mTc-methoxyisobutylisonitrile SPECT/CT and 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing an Alzheimer's Disease Rat Model Through an Amyloid-Beta Peptide Injection [jove.com]

- 3. Vagal sensory neurons and gut-brain signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis and measurement of the sympathetic and sensory innervation of white and brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enterostatin and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The F1-ATPase beta-subunit is the putative enterostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The paraventricular nucleus: an important component of the central neurocircuitry regulating sympathetic nerve outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UCP1 Induction during Recruitment of Brown Adipocytes in White Adipose Tissue Is Dependent on Cyclooxygenase Activity | PLOS One [journals.plos.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of human and rodent brown adipose tissue function using 99mTc-methoxyisobutylisonitrile SPECT/CT and 18F-FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistic relationship between the vagal afferent pathway, central nervous system and peripheral organs in appetite regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Vagus Nerve in the Neuro-Immune Axis: Implications in the Pathology of the Gastrointestinal Tract [frontiersin.org]

- 14. Vagus Nerve as Modulator of the Brain–Gut Axis in Psychiatric and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Paraventricular Nucleus of the Hypothalamus in Control of Blood Pressure and Blood Pressure Variability [frontiersin.org]

- 16. Neurons in the paraventricular nucleus of the hypothalamus inhibit sympathetic outflow to brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Enterostatin increases extracellular serotonin and dopamine in the lateral hypothalamic area in rats measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Opioidergic signaling contributes to food-mediated suppression of AgRP neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Opioid systems in the lateral hypothalamus regulate feeding behavior through orexin and GABA neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enterostatin up-regulates the expression of the beta-subunit of F(1)F(o)-ATPase in the plasma membrane of INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. portal.research.lu.se [portal.research.lu.se]

- 25. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]

- 26. Recording sympathetic nerve activity in conscious humans and other mammals: guidelines and the road to standardization - PMC [pmc.ncbi.nlm.nih.gov]